2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257694
InChI: InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14)
SMILES:
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol

2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile

CAS No.:

Cat. No.: VC18257694

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile -

Specification

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
IUPAC Name 2-[(3-aminopyrazol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14)
Standard InChI Key FVFWYBXEIXJFTB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile features a pyrazole ring (C3H3N2\text{C}_{3}\text{H}_{3}\text{N}_{2}) substituted at the 1-position with a methylene-linked benzonitrile group (C7H4N\text{C}_{7}\text{H}_{4}\text{N}). The pyrazole’s adjacent nitrogen atoms and the benzonitrile’s electron-withdrawing nitrile group contribute to its polarity and reactivity. The canonical SMILES representation is C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N, highlighting the connectivity between aromatic systems.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name2-[(3-Aminopyrazol-1-yl)methyl]benzonitrile
Molecular FormulaC11H10N4\text{C}_{11}\text{H}_{10}\text{N}_{4}
Molecular Weight198.22 g/mol
Canonical SMILESC1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N
InChI KeyFVFWYBXEIXJFTB-UHFFFAOYSA-N
PubChem CID60783162

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for this compound, analogous pyrazole-benzonitrile derivatives exhibit planar geometries with bond lengths of 1.33–1.38 Å for C-N bonds in the pyrazole ring . Infrared spectroscopy of related compounds reveals characteristic absorptions at 2220 cm1^{-1} (C≡N stretch) and 3350–3450 cm1^{-1} (N-H stretches).

Synthesis and Optimization

Reaction Pathways

The synthesis involves a two-step process:

  • Formation of the Pyrazole Intermediate: 3-Amino-1H-pyrazole reacts with a benzonitrile derivative (e.g., 2-cyanobenzaldehyde) in acetone, catalyzed by morpholine trifluoroacetate.

  • Methylene Bridge Formation: A nucleophilic substitution or condensation reaction links the pyrazole to the benzonitrile group, often requiring temperatures of 60–80°C and pH 7–8 for optimal yield.

Table 2: Comparative Synthesis Methods

ParameterEvitaChem MethodVulcanChem Method
SolventAcetoneAcetone
CatalystMorpholine trifluoroacetateMorpholine trifluoroacetate
Temperature70°C65–75°C
PurificationRecrystallization (Ethanol)Column Chromatography
Yield68%72%

Mechanistic Insights

The reaction proceeds via imine formation between the aldehyde and amine groups, followed by cyclization to form the pyrazole ring. Density functional theory (DFT) studies of similar reactions indicate activation energies of 25–30 kcal/mol for the rate-determining cyclization step.

Chemical Reactivity and Derivatives

Functionalization Reactions

The compound undergoes several transformations:

  • Nitrilation: The benzonitrile group participates in nucleophilic aromatic substitution with amines or thiols.

  • Pyrazole Ring Modifications: The 3-amino group can be acylated or sulfonylated to enhance bioactivity . For example, sulfonamide derivatives exhibit antiviral activity against Flaviviridae viruses .

Table 3: Representative Derivatives and Activities

DerivativeBiological ActivityEC50_{50} (μM)Source
Sulfonamide AnalogYellow Fever Virus Inhibition3.2
Acetylated PyrazoleEnzymatic Inhibition (Kinases)12.5

Stability and Degradation

The compound is stable under ambient conditions but degrades at >150°C via cleavage of the methylene bridge. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months.

Biological Applications and Mechanisms

Enzyme Modulation

The pyrazole ring’s hydrogen-bonding capacity enables inhibition of kinases and phosphatases. Molecular docking studies suggest binding affinities (KdK_d) of 8–15 μM for cyclin-dependent kinases.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Antiviral Agents: Structural analogs show promise against YFV and West Nile Virus .

  • Kinase Inhibitors: Derivatives targeting CDK2 and EGFR are in preclinical studies.

Material Science

Benzonitrile-pyrazole hybrids exhibit luminescent properties, with quantum yields (Φ\Phi) of 0.45–0.60 in blue-emitting OLEDs.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundStructureActivity (YFV EC50_{50})
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrilePyrazole + Benzonitrile3.2 μM
3-(1H-Pyrazol-1-yl)benzonitrilePyrazole at Meta PositionInactive

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